Dihydrocurcumin
Overview
Description
Dihydrocurcumin is an active metabolite of curcumin . It is formed from curcumin via reductases . It has a molecular formula of C21H22O6 .
Synthesis Analysis
A concise and straightforward route to synthesize Dihydrocurcumin and its analogs in excellent yields has been reported . Dihydroferuloylacetone is condensed with aldehydes to obtain desired Dihydrocurcumins .Molecular Structure Analysis
The molecular structure of Dihydrocurcumin is characterized by a molecular formula of C21H22O6 . A meaningful 3D quantitative structure–activity relationship model was built to understand the chemical–biological interactions between their activities and neuraminidase .Chemical Reactions Analysis
Biologically critical chemical reactions of curcumin are realized through the H-bond of the β-dicarbonyl group and phenolic hydroxyl residues, as well as the ether residue of the methoxy group, and by binding with metals and nonmetals . The essential chemical reactions associated with the biological activity of curcumin are electron-donating reactions that lead to the oxidation of the compound, reversible and irreversible nucleophilic addition reactions, hydrolysis, and enzymatic reactions .Physical And Chemical Properties Analysis
Dihydrocurcumin has a density of 1.3±0.1 g/cm3, a boiling point of 577.8±50.0 °C at 760 mmHg, and a flash point of 202.6±23.6 °C . It has a molar refractivity of 102.3±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 296.2±3.0 cm3 .Scientific Research Applications
Therapeutic Potential in Chronic Diseases
Dihydrocurcumin, a major metabolite of curcumin derived from the spice turmeric, has been extensively studied for its potential in treating chronic diseases. Research indicates that dihydrocurcumin shares many of the pharmacological properties of curcumin, including anti-inflammatory, antioxidant, and anti-carcinogenic effects. It mediates its effects through the modulation of various signaling pathways, such as nuclear factor kappaB (NF-κB), cyclooxygenase 2 (COX-2), and several cytokines like tumor necrosis factor and interleukins, which are pivotal in the pathogenesis of chronic diseases (Aggarwal & Sung, 2009).
Role in Cancer Prevention and Therapy
Dihydrocurcumin has shown promise in cancer prevention and therapy. Its mechanism involves affecting various biological pathways involved in mutagenesis, oncogene expression, cell cycle regulation, apoptosis, tumorigenesis, and metastasis. It exhibits anti-proliferative effects across multiple cancers and is an inhibitor of transcription factor NF-κB and several downstream gene products, indicating its potential as an adjuvant therapy in cancer treatment (Wilken et al., 2011).
Pharmacokinetics and Bioavailability Challenges
Despite its therapeutic potentials, dihydrocurcumin suffers from poor bioavailability due to rapid metabolism and systemic elimination. Various strategies, including the use of nanoparticles, liposomal encapsulation, and structural analogues, have been explored to enhance its bioavailability and therapeutic efficacy (Prasad et al., 2014).
Nanoformulations for Enhanced Delivery
Nanoformulations of dihydrocurcumin have been developed to overcome its solubility and bioavailability issues, thereby improving its therapeutic potential. These nanoformulations have shown to enhance the pharmacokinetics, systemic bioavailability, and biological activity of dihydrocurcumin, making it a promising candidate for the treatment of various diseases (Yallapu et al., 2015).
Curcumin and Dihydrocurcumin in Neuropharmacology
Dihydrocurcumin also plays a significant role in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-carcinogenic properties, which could be beneficial in treating these diseases (Lee et al., 2013).
Safety And Hazards
Future Directions
Dihydrocurcumin, a natural product and reductive metabolite of curcumin, is limitedly explored owing to its low bioavailability and limited accessibility due to lack of straightforward synthetic routes and poor yields with known methods . Future research could focus on developing more efficient synthesis methods and exploring its potential therapeutic applications .
properties
CAS RN |
76474-56-1 |
---|---|
Product Name |
Dihydrocurcumin |
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |
InChI |
InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+ |
InChI Key |
BWHPKBOLJFNCPW-YJNULWIISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C(/C=C/C2=CC(=C(C=C2)O)OC)\O)O |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Appearance |
Solid powder |
melting_point |
179-180°C |
Other CAS RN |
76474-56-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one letestuianin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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